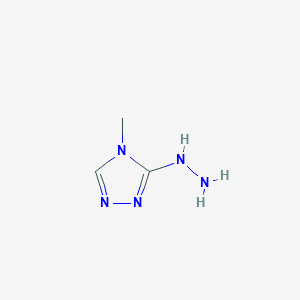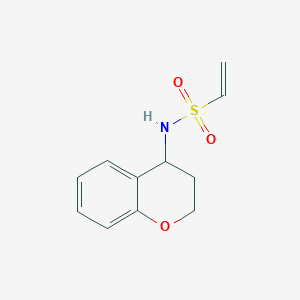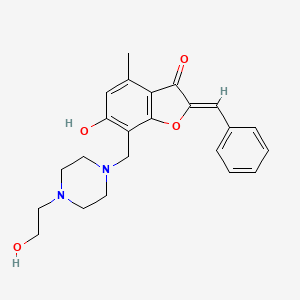
3-hydrazino-4-methyl-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Hydrazino-4-methyl-4H-1,2,4-triazole is a nitrogen-rich compound. It brings methyl and 1,2,4-triazole into a single material, which has multiple modification sites . This compound can be chemically modified with different groups, leading to enhanced physical and chemical properties when incorporated into ionic salts .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazole has been reported . The synthetic strategy for the synthesis of 3-pyrazolyl-1,2,4-triazoles involves the reaction of polyfunctionalized-triazole 1 with symmetric and asymmetric 1,3-dicarbonyl compounds in ortho-phosphoric acid .Molecular Structure Analysis
The molecular formula of this compound is C3H7N5 . The X-ray data of similar compounds suggest that extensive hydrogen bonds affect molecular structure by means of intermolecular interactions .Chemical Reactions Analysis
The reaction of 1,2,4-triazole 1 with acetylacetone in ortho-phosphoric acid was heated in a water bath for 4 h . This reaction gives 4-amino-5-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazole-3-thiol 2 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 113.12 . Further physical and chemical properties are not available in the search results.Mechanism of Action
While the specific mechanism of action for 3-hydrazino-4-methyl-4H-1,2,4-triazole is not mentioned in the search results, it’s worth noting that 1,2,4-triazoles possess enormous biological activities such as anti-fungal, anticancer, antiviral, anti-bacterial, anti-inflammatory, anti-tubercular, antiproliferative, anti-Alzheimer, antidepressant, antioxidant, anti-malarial, anti-leishmanial, antagonistic, antiulcer, anti-convulsant, and hypoglycaemic activities .
Future Directions
The synthesis of the new energetic material 4-amino-3-hydrazino-5-methyl-1,2,4-triazole, which shows excellent performance and reliable safety, has drawn attention recently . Future research could focus on chemically modifying this compound with different groups to enhance its physical and chemical properties when incorporated into ionic salts .
properties
IUPAC Name |
(4-methyl-1,2,4-triazol-3-yl)hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N5/c1-8-2-5-7-3(8)6-4/h2H,4H2,1H3,(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXMEDWBAKFSLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-isobutyl-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2378540.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2378541.png)





